3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide
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Overview
Description
3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide is a complex organic compound that features a benzo[d]thiazolium core with a 1,3-dioxolane ring attached via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide typically involves the reaction of 2-methylbenzo[d]thiazole with 2-(1,3-dioxolan-2-yl)ethyl iodide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles.
Oxidation and Reduction: The benzo[d]thiazolium core can participate in redox reactions.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the benzo[d]thiazolium core.
Reduction: Reduced forms of the benzo[d]thiazolium core.
Hydrolysis: Breakdown products of the dioxolane ring.
Scientific Research Applications
3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide involves its interaction with specific molecular targets. The benzo[d]thiazolium core can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The dioxolane ring may also play a role in stabilizing the compound and facilitating its interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-dioxolan-2-yl derivatives: Compounds with similar dioxolane rings but different substituents.
Benzo[d]thiazolium salts: Compounds with similar benzo[d]thiazolium cores but different side chains.
Uniqueness
3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide is unique due to the combination of the benzo[d]thiazolium core and the 1,3-dioxolane ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16INO2S |
---|---|
Molecular Weight |
377.24 g/mol |
IUPAC Name |
3-[2-(1,3-dioxolan-2-yl)ethyl]-2-methyl-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C13H16NO2S.HI/c1-10-14(7-6-13-15-8-9-16-13)11-4-2-3-5-12(11)17-10;/h2-5,13H,6-9H2,1H3;1H/q+1;/p-1 |
InChI Key |
HIRMZCVHZMAYOP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2S1)CCC3OCCO3.[I-] |
Origin of Product |
United States |
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